1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid

CNS drug design physicochemical profiling blood-brain barrier penetration

1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic acid (CAS 147958-95-0) is a synthetic small molecule with the molecular formula C₁₉H₁₉NO₃ and a molecular weight of 309.36 g/mol. It is a piperidine-4-carboxylic acid (isonipecotic acid) derivative featuring an N-linked biphenyl-4-carbonyl substituent.

Molecular Formula C19H19NO3
Molecular Weight 309.365
CAS No. 147958-95-0
Cat. No. B2847056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid
CAS147958-95-0
Molecular FormulaC19H19NO3
Molecular Weight309.365
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO3/c21-18(20-12-10-17(11-13-20)19(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23)
InChIKeyGABASQJONDKFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic acid (CAS 147958-95-0): Chemical Identity and Procurement Context


1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic acid (CAS 147958-95-0) is a synthetic small molecule with the molecular formula C₁₉H₁₉NO₃ and a molecular weight of 309.36 g/mol [1]. It is a piperidine-4-carboxylic acid (isonipecotic acid) derivative featuring an N-linked biphenyl-4-carbonyl substituent . The parent scaffold, isonipecotic acid, is a known GABAA receptor partial agonist [2]. The biphenylcarbonyl modification substantially increases lipophilicity (predicted logP ~2.07–3.0) and topological polar surface area (~75 Ų) relative to the unsubstituted core, positioning this compound as a versatile intermediate or fragment for CNS-focused medicinal chemistry and kinase inhibitor programs .

Why Generic Isonipecotic Acid Derivatives Cannot Substitute for 1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic acid in Research and Industrial Applications


The biphenyl-4-carbonyl N-substitution fundamentally alters the compound's physicochemical and pharmacological profile relative to the unsubstituted isonipecotic acid core, prohibiting direct substitution. The biphenyl moiety increases the predicted logP from approximately -0.05 for isonipecotic acid to ~2.07–3.0, dramatically enhancing membrane permeability and blood-brain barrier penetration potential . The rigid biphenyl group also introduces specific π-stacking and hydrophobic interactions absent in smaller N-acyl analogs (e.g., N-acetyl or N-benzoyl derivatives), which structural studies suggest can fill lipophilic pockets in target proteins [1]. In patent literature, the 4'-fluoro-biphenyl-4-carbonyl variant has been optimized for NK3 receptor antagonism, demonstrating that minor substituent changes on the biphenyl ring critically modulate potency and selectivity [2]. The free carboxylic acid functionality further distinguishes this compound from its methyl ester prodrug form (methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate), directly impacting solubility, salt formation potential, and metabolic stability . These cumulative structural differences mean that in-class analogs cannot be interchanged without risking altered target engagement, pharmacokinetics, and synthetic tractability.

Quantitative Differentiation of 1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic acid Against Closest Analogs


Lipophilicity (LogP) Comparison Against Parent Isonipecotic Acid and N-Benzoyl Analog

The lipophilicity of 1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid is substantially elevated compared to its structural ancestors. The predicted logP (XLogP3-AA) is 3.0, while the unsubstituted parent isonipecotic acid has a predicted logP of approximately -0.05 [1]. A conservative ChemSrc estimation places the compound's logP at 2.07 . The N-benzoyl analog (1-benzoylpiperidine-4-carboxylic acid) is predicted to have a logP of approximately 1.5–1.8, reflecting the incremental hydrophobicity contributed by the second phenyl ring in the biphenyl system. This ~1.5–3 log unit increase is a decisive factor in CNS drug design, where optimal logD (7.4) values between 1–3 are targeted for passive brain penetration [2].

CNS drug design physicochemical profiling blood-brain barrier penetration

Boiling Point and Thermal Stability vs. Methyl Ester Analog

The free carboxylic acid form (CAS 147958-95-0) has a predicted boiling point of 546.5 ± 50.0 °C at 760 mmHg, with a flash point of 284.3 ± 30.1 °C . The corresponding methyl ester, methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate, is expected to have a significantly lower boiling point (estimated ~450–480 °C based on analogous piperidine esters) due to the absence of strong intermolecular hydrogen bonding from the carboxylic acid dimer formation. The higher thermal stability of the free acid allows for reaction conditions (e.g., high-temperature amide couplings, microwave-assisted synthesis) that may decompose the methyl ester or lead to unwanted transesterification side reactions .

synthetic chemistry thermal stability process chemistry

Predicted Acid Dissociation Constant (pKa) and Salt Formation Potential

The predicted pKa of the carboxylic acid group is 4.47 ± 0.20 . This is in contrast to the methyl ester analog, which lacks an ionizable proton at physiological pH ranges, precluding salt formation. Compared to the parent isonipecotic acid, which has a pKa of approximately 4.0–4.2 for the carboxylic acid and ~10.0 for the piperidine nitrogen [1], N-acylation with the biphenylcarbonyl group neutralizes the basic piperidine nitrogen, leaving only the carboxylic acid as an ionizable center. This monofunctional acidic character simplifies salt screening (e.g., sodium, potassium, or tromethamine salts) for aqueous solubility enhancement without zwitterion complexity, a distinct advantage over the parent isonipecotic acid in pre-formulation development [2].

salt formation formulation bioavailability optimization

Scaffold Versatility: Use as a Key Intermediate in NK3 Receptor Antagonist and MTP Inhibitor Patents

The biphenyl-4-carbonyl piperidine scaffold, with the 4-carboxylic acid as a derivatizable handle, appears in multiple patent families targeting distinct therapeutic areas. In the NK3 receptor antagonist patent US8324250, 1-(4′-fluoro-biphenyl-4-carbonyl)-4-phenyl-piperidine-4-carboxylic acid amides demonstrated high-potency antagonism, with the 4-carboxylic acid serving as the anchor point for diverse amide elaboration [1]. Separately, 4-(biphenylcarbonylamino)piperidine derivatives have been claimed as microsomal triglyceride transfer protein (MTP) inhibitors for hyperlipidemia [2]. Recent PIKfyve inhibitor patents (WO2024216229) employ related biphenylcarbonyl-piperidine motifs, highlighting the scaffold's emerging relevance in kinase inhibition [3]. In contrast, the simpler N-benzoyl or N-acetyl piperidine-4-carboxylic acid analogs lack the extended aromatic system required for the π-stacking interactions that these patent-defined pharmacophores demand [4].

medicinal chemistry patent analysis kinase inhibitor CNS disorders

Optimal Application Scenarios for Procuring 1-([1,1'-Biphenyl]-4-carbonyl)piperidine-4-carboxylic acid


CNS Drug Discovery: Fragment-Based Lead Generation for GABAA or NK3 Receptor Targets

The compound's predicted logP of 2.07–3.0 positions it within the optimal CNS drug-like space, and its derivation from the GABAA partial agonist scaffold (isonipecotic acid) makes it a rational starting fragment for CNS programs . The biphenyl moiety introduces opportunities for π-stacking interactions that are absent in simpler N-acyl isonipecotic acid derivatives. The free carboxylic acid allows direct conjugation to amine-containing pharmacophores via amide bond formation, enabling rapid SAR exploration around the biphenylcarbonyl-piperidine core as demonstrated in NK3 antagonist patents [1].

Kinase Inhibitor Programs: PIKfyve and PI3K Family Targeting

Recent patent activity (WO2024216229) establishes the biphenylcarbonyl-piperidine scaffold as a viable core for PIKfyve kinase inhibition [2]. The 4-carboxylic acid handle permits diversification into amide, ester, or heterocyclic derivatives without requiring protecting group manipulation at the piperidine nitrogen, which is already functionalized with the biphenylcarbonyl group. This pre-functionalized intermediate accelerates SAR exploration around the solvent-exposed region of the kinase active site where carboxylic acid-derived motifs typically interact with the ribose pocket or phosphate-binding loop.

Process Chemistry and Salt Screening for Pre-Formulation

The monofunctional acidic character (pKa 4.47 ± 0.20) simplifies salt formation and pH-solubility profiling compared to zwitterionic isonipecotic acid . This property is critical for pre-formulation scientists who need a single ionizable center to systematically evaluate counterion effects on solubility, stability, and bioavailability. The high predicted boiling point (546.5 °C) also supports its use in high-temperature amide coupling reactions relevant to process-scale synthesis, where the corresponding methyl ester may undergo thermal decomposition or transesterification .

Chemical Biology Tool Compound Synthesis

The biphenyl moiety provides a UV-active chromophore and a potential site for further functionalization (e.g., halogenation, nitration) for affinity probe or PROTAC linker attachment. The free carboxylic acid can be directly coupled to amine-functionalized biotin, fluorescent dyes, or E3 ligase ligands, simplifying the construction of target engagement assays and degradation probes. This contrasts with the methyl ester, which requires an additional hydrolysis step before conjugation, adding synthetic complexity and potential yield loss .

Quote Request

Request a Quote for 1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.